Cas no 1552412-48-2 (1-{bicyclo3.1.0hexan-2-yl}ethan-1-amine)
1-{bicyclo3.1.0hexan-2-yl}ethan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 1-{bicyclo[3.1.0]hexan-2-yl}ethan-1-amine
- EN300-2987948
- 1552412-48-2
- 1-{bicyclo3.1.0hexan-2-yl}ethan-1-amine
-
- MDL: MFCD28624500
- Inchi: 1S/C8H15N/c1-5(9)7-3-2-6-4-8(6)7/h5-8H,2-4,9H2,1H3
- InChI Key: QIFAOXAVASTGAM-UHFFFAOYSA-N
- SMILES: NC(C)C1CCC2CC21
Computed Properties
- Exact Mass: 125.120449483g/mol
- Monoisotopic Mass: 125.120449483g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 122
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 4
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 26Ų
1-{bicyclo3.1.0hexan-2-yl}ethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2987948-0.05g |
1-{bicyclo[3.1.0]hexan-2-yl}ethan-1-amine |
1552412-48-2 | 95.0% | 0.05g |
$888.0 | 2025-03-19 | |
| Enamine | EN300-2987948-0.1g |
1-{bicyclo[3.1.0]hexan-2-yl}ethan-1-amine |
1552412-48-2 | 95.0% | 0.1g |
$930.0 | 2025-03-19 | |
| Enamine | EN300-2987948-0.25g |
1-{bicyclo[3.1.0]hexan-2-yl}ethan-1-amine |
1552412-48-2 | 95.0% | 0.25g |
$972.0 | 2025-03-19 | |
| Enamine | EN300-2987948-0.5g |
1-{bicyclo[3.1.0]hexan-2-yl}ethan-1-amine |
1552412-48-2 | 95.0% | 0.5g |
$1014.0 | 2025-03-19 | |
| Enamine | EN300-2987948-1.0g |
1-{bicyclo[3.1.0]hexan-2-yl}ethan-1-amine |
1552412-48-2 | 95.0% | 1.0g |
$1057.0 | 2025-03-19 | |
| Enamine | EN300-2987948-2.5g |
1-{bicyclo[3.1.0]hexan-2-yl}ethan-1-amine |
1552412-48-2 | 95.0% | 2.5g |
$2071.0 | 2025-03-19 | |
| Enamine | EN300-2987948-5.0g |
1-{bicyclo[3.1.0]hexan-2-yl}ethan-1-amine |
1552412-48-2 | 95.0% | 5.0g |
$3065.0 | 2025-03-19 | |
| Enamine | EN300-2987948-10.0g |
1-{bicyclo[3.1.0]hexan-2-yl}ethan-1-amine |
1552412-48-2 | 95.0% | 10.0g |
$4545.0 | 2025-03-19 | |
| Enamine | EN300-2987948-1g |
1-{bicyclo[3.1.0]hexan-2-yl}ethan-1-amine |
1552412-48-2 | 1g |
$1057.0 | 2023-09-06 | ||
| Enamine | EN300-2987948-5g |
1-{bicyclo[3.1.0]hexan-2-yl}ethan-1-amine |
1552412-48-2 | 5g |
$3065.0 | 2023-09-06 |
1-{bicyclo3.1.0hexan-2-yl}ethan-1-amine Related Literature
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on 1-{bicyclo3.1.0hexan-2-yl}ethan-1-amine
Comprehensive Overview of 1-{bicyclo[3.1.0]hexan-2-yl}ethan-1-amine (CAS No. 1552412-48-2): Properties, Applications, and Industry Insights
The compound 1-{bicyclo[3.1.0]hexan-2-yl}ethan-1-amine (CAS No. 1552412-48-2) has garnered significant attention in recent years due to its unique structural features and potential applications in pharmaceuticals, agrochemicals, and material science. This bicyclic amine derivative, characterized by its bridged ring system and primary amine functionality, offers a versatile scaffold for synthetic modifications. Researchers are increasingly exploring its role in drug discovery, particularly in the development of central nervous system (CNS) therapeutics, given its ability to penetrate the blood-brain barrier.
One of the most searched questions about CAS No. 1552412-48-2 relates to its synthetic routes and industrial-scale production. The compound can be synthesized via reductive amination of the corresponding ketone or through ring-opening reactions of strained bicyclic intermediates. Recent advancements in catalytic asymmetric synthesis have also enabled the production of enantiomerically pure forms, which are critical for chiral drug development. These innovations align with the growing demand for green chemistry and sustainable manufacturing practices, topics highly relevant to today's environmentally conscious industries.
In the context of pharmaceutical applications, 1-{bicyclo[3.1.0]hexan-2-yl}ethan-1-amine has shown promise as a building block for neuromodulators and enzyme inhibitors. Its rigid bicyclic structure imparts conformational restraint, enhancing binding affinity to biological targets. This property is particularly valuable in designing next-generation antidepressants and neuroprotective agents, areas where users frequently search for breakthroughs. Additionally, its metabolic stability and low toxicity profile make it attractive for preclinical development.
The agrochemical sector has also explored CAS No. 1552412-48-2 for developing novel pesticides and plant growth regulators. Its structural motifs mimic natural alkaloids, offering potential eco-friendly alternatives to conventional agrochemicals. This aligns with trending searches on biodegradable crop protection solutions. Furthermore, the compound's hydrogen-bonding capacity and lipophilicity make it suitable for formulation optimization, addressing common queries about delivery system enhancements.
From a material science perspective, 1-{bicyclo[3.1.0]hexan-2-yl}ethan-1-amine serves as a precursor for functionalized polymers and coordination complexes. Its amine group facilitates polymerization reactions, while the bicyclic core contributes to thermal stability—a hot topic in searches related to high-performance materials. Recent studies highlight its utility in creating self-healing coatings and conductive composites, meeting industry demands for smart materials.
Analytical characterization of 1552412-48-2 typically involves NMR spectroscopy, mass spectrometry, and chromatographic techniques, with users often inquiring about purity assessment methods. The compound's spectral data and crystallographic properties are well-documented, supporting its identification in quality control protocols. Regulatory aspects, such as REACH compliance and patent landscapes, are additional focus areas for professionals searching this CAS number.
Emerging trends in computational chemistry have enabled in silico screening of 1-{bicyclo[3.1.0]hexan-2-yl}ethan-1-amine derivatives, addressing popular queries about AI-driven drug design. Molecular docking studies predict its interactions with biological targets, accelerating hit-to-lead optimization. This intersects with the broader interest in digital transformation of R&D processes, a dominant theme in scientific forums and search engines.
In conclusion, CAS No. 1552412-48-2 represents a multifaceted compound with expanding relevance across disciplines. Its structural uniqueness, synthetic accessibility, and diverse applicability position it as a valuable entity in contemporary research. As industries prioritize innovation and sustainability, this bicyclic amine continues to inspire solutions for global challenges in healthcare, agriculture, and advanced materials.
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